

An In-Depth Technical Guide to the Molecular Structure of Tetrabutylphosphonium Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tetrabutylphosphonium*

Cat. No.: *B1682233*

[Get Quote](#)

This guide provides a comprehensive technical overview of the molecular structure of **tetrabutylphosphonium** chloride ($[P(C_4H_9)_4]^+Cl^-$), a quaternary phosphonium salt with significant applications in research and industry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's structural characteristics, physicochemical properties, and spectroscopic profile.

Introduction: The Significance of Tetrabutylphosphonium Chloride

Tetrabutylphosphonium chloride (TBPC) is a versatile organic salt that has garnered considerable interest due to its unique properties. It serves as a highly effective phase-transfer catalyst, facilitating reactions between immiscible phases, and is a key precursor in the synthesis of ionic liquids, which are valued for their low volatility and recyclability in green chemistry applications.^{[1][2]} Its utility extends to various fields, including organic synthesis, electrochemistry, and materials science.^{[3][4]} A thorough understanding of its molecular structure is paramount to harnessing its full potential in these applications.

Molecular Composition and Bonding

Tetrabutylphosphonium chloride is an ionic compound with the chemical formula $C_{16}H_{36}ClP$ and a molecular weight of approximately 294.88 g/mol.^[5] It is constituted by a positively charged **tetrabutylphosphonium** cation ($[P(C_4H_9)_4]^+$) and a negatively charged chloride anion.

(Cl⁻).^[6] The electrostatic attraction between these two ions forms the basis of the compound's structure.

The Tetrabutylphosphonium Cation: A Tetrahedral Core

The heart of the **tetrabutylphosphonium** cation is a central phosphorus atom covalently bonded to four butyl groups. This arrangement results in a tetrahedral geometry around the phosphorus center.^[7] The bulky and hydrophobic nature of the four butyl chains contributes significantly to the compound's solubility in organic solvents and its efficacy as a phase-transfer catalyst.^[8]

The Chloride Anion

The chloride anion is a simple, monatomic anion that carries a single negative charge. Its presence balances the positive charge of the phosphonium cation, resulting in an electrically neutral compound.

Solid-State Structure: The Challenge of Anhydrous Crystallography

A definitive single-crystal X-ray diffraction study of anhydrous **tetrabutylphosphonium** chloride is not readily available in the public domain. However, crystallographic studies of its hydrated forms provide valuable insights into its solid-state packing. These studies reveal that **tetrabutylphosphonium** chloride hydrates can form orthorhombic or tetragonal crystal systems.^[7] For instance, a tetragonal hydrate exhibits unit cell parameters of $a = 23.7 \text{ \AA}$, $b = 23.7 \text{ \AA}$, and $c = 12.5 \text{ \AA}$.^[7] In these hydrated structures, hydrogen bonding between water molecules and the chloride anions plays a crucial role in stabilizing the crystal lattice.^[7] The absence of a definitive anhydrous crystal structure underscores the compound's hygroscopic nature.

Physicochemical Properties

The physical and chemical properties of **tetrabutylphosphonium** chloride are a direct consequence of its molecular structure.

Property	Value	Source(s)
Appearance	Colorless to pale-yellow liquid or solid	
Melting Point	62-66 °C (decomposes)	[4]
Molecular Weight	~294.88 g/mol	[5]
Solubility	Soluble in water and many organic solvents	[9]
Hygroscopicity	Hygroscopic	[7]

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques provide a detailed picture of the molecular structure and bonding within **tetrabutylphosphonium** chloride.

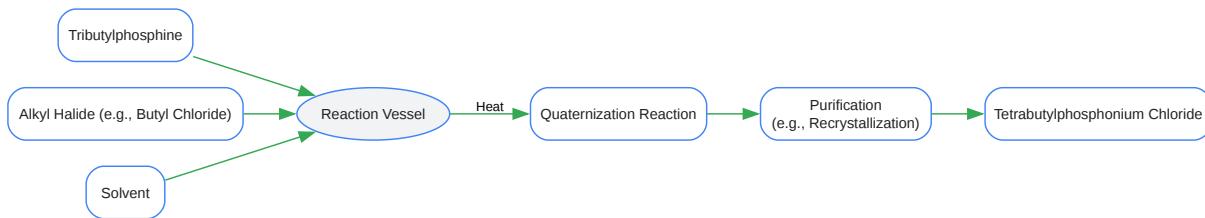
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **tetrabutylphosphonium** chloride in solution.

- ^1H NMR: The proton NMR spectrum exhibits characteristic signals for the butyl chains. The terminal methyl (CH_3) protons typically appear as a triplet, while the methylene (CH_2) groups adjacent to the phosphorus atom and within the chain appear as multiplets.[2][7]
- ^{13}C NMR: The carbon-13 NMR spectrum shows distinct peaks for each of the four unique carbon environments within the butyl groups.[1] The carbon atom directly bonded to the phosphorus (α -carbon) is significantly influenced by the phosphorus nucleus, leading to a characteristic chemical shift and coupling.[10][11]
- ^{31}P NMR: The phosphorus-31 NMR spectrum displays a single resonance, confirming the presence of a single phosphorus environment.[12] This technique is particularly useful for assessing the purity of the compound.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups and the overall molecular structure.


- FT-IR Spectroscopy: The FT-IR spectrum of **tetrabutylphosphonium** chloride is characterized by strong absorption bands corresponding to the C-H stretching and bending vibrations of the butyl groups.[3]
- Raman Spectroscopy: Raman spectroscopy provides complementary information. A notable feature is the strong band associated with the symmetric P-C stretching vibration, which is characteristic of the **tetrabutylphosphonium** cation.[13]

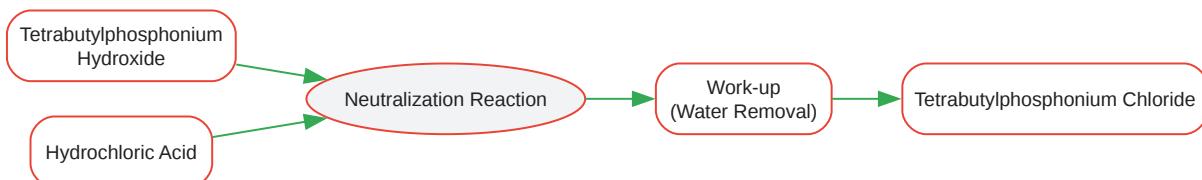
Synthesis of Tetrabutylphosphonium Chloride

Tetrabutylphosphonium chloride can be synthesized through several established methods.

Quaternization of Tributylphosphine

A common and effective method involves the quaternization of tributylphosphine with an appropriate alkylating agent, followed by anion exchange if necessary. A general workflow for this process is outlined below.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **Tetrabutylphosphonium** Chloride via quaternization.

Experimental Protocol: Synthesis via Quaternization

- Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, combine tributylphosphine and a suitable solvent (e.g., acetonitrile).
- Addition of Alkylating Agent: Slowly add 1-chlorobutane to the reaction mixture.
- Reaction: Heat the mixture under reflux for several hours to drive the quaternization reaction to completion. The progress of the reaction can be monitored by ^{31}P NMR.
- Isolation: After cooling, the product may precipitate or can be isolated by removing the solvent under reduced pressure.
- Purification: The crude product is then purified, typically by recrystallization from an appropriate solvent system, to yield pure **tetrabutylphosphonium** chloride.

Neutralization of Tetrabutylphosphonium Hydroxide

An alternative route involves the neutralization of **tetrabutylphosphonium** hydroxide with hydrochloric acid. This acid-base reaction yields **tetrabutylphosphonium** chloride and water.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Tetrabutylphosphonium** Chloride via neutralization.

Applications in Research and Development

The unique structural features of **tetrabutylphosphonium** chloride underpin its wide-ranging applications.

- Phase-Transfer Catalysis: The lipophilic nature of the **tetrabutylphosphonium** cation allows it to transport anions from an aqueous phase to an organic phase, accelerating reaction rates.^[7]

- Ionic Liquid Precursor: It is a common starting material for the synthesis of a variety of phosphonium-based ionic liquids through anion metathesis.[4]
- Electrolyte in Electrochemical Systems: Its ionic nature and good solubility make it a candidate for use as an electrolyte in batteries and other electrochemical devices.[2]
- Biocatalysis and Drug Delivery: Emerging research is exploring its potential in biocatalysis and as a component in drug delivery systems.[9]

Conclusion

Tetrabutylphosphonium chloride possesses a well-defined molecular structure characterized by a tetrahedral phosphonium cation and a chloride anion. While a definitive anhydrous crystal structure remains to be reported, extensive spectroscopic and physicochemical data provide a robust understanding of its properties. This knowledge is critical for its continued and expanding use in diverse areas of chemical science and technology. The synthetic accessibility and tunable properties of this and related phosphonium salts ensure their continued importance in both academic research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Tetrabutylphosphonium chloride(2304-30-5) 13C NMR [m.chemicalbook.com]
2. spectrabase.com [spectrabase.com]
3. researchgate.net [researchgate.net]
4. Tetrabutylphosphonium chloride | 2304-30-5 [chemicalbook.com]
5. GSRS [gsrs.ncats.nih.gov]
6. Tetrabutylphosphonium chloride | C16H36ClP | CID 75311 - PubChem [pubchem.ncbi.nlm.nih.gov]
7. Tetrabutylphosphonium chloride(2304-30-5) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrabutylphosphonium chloride | 2304-30-5 | FT75408 [biosynth.com]
- 10. C-13 NMR Spectrum [acadiau.ca]
- 11. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 12. rsc.org [rsc.org]
- 13. s-a-s.org [s-a-s.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Structure of Tetrabutylphosphonium Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682233#molecular-structure-of-tetrabutylphosphonium-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com